(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
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Description
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis
- Application : Amino groups, such as in 2-amino-4-chlorophenyl sulphone, are used to introduce functionality into poly (phenylene ether sulphone) (PES) chains. This is achieved through nitration/reduction procedures or by using an aminated dichloride as a comonomer in polycondensation processes. Such modifications are essential for developing advanced polymer materials (Conningham, Roach, Rose, & Mcgrail, 1992).
Asymmetric Synthesis
- Application : (2-Amino-4-chlorophenyl)(1-phenylethyl)amine derivatives are used in the synthesis of chiral compounds. For example, it is used in microwave irradiation protocols for condensation reactions between acetophenone and α-phenylethylamine, which significantly reduce reaction times. This methodology is crucial for the asymmetric synthesis of biologically relevant α-substituted-β-amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).
Corrosion Inhibition
- Application : Amines, including derivatives of this compound, are synthesized as corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness is analyzed through electrochemical measurements, surface analysis, and theoretical simulations, demonstrating their potential as protective agents in industrial applications (Boughoues et al., 2020).
Antimicrobial Activity
- Application : Certain derivatives of this compound exhibit antimicrobial properties. They are synthesized and characterized for their activity against various bacterial and fungal strains. This research is significant for developing new antimicrobial agents (Kubba & Rahim, 2018).
Catalysis
- Application : Aromatic amine ligands, which include this compound derivatives, are used in catalyst systems, particularly in polymerizing processes like the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). These systems are studied for their reaction efficiency and by-product formation, demonstrating the importance of such amines in catalytic processes (Kim et al., 2018).
Properties
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345991-79-9 |
Source
|
Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.